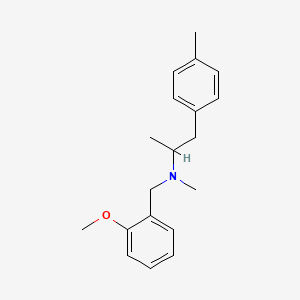

4-Mma-nbome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H25NO |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C19H25NO/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4/h5-12,16H,13-14H2,1-4H3 |

InChI Key |

OPOYXGQXRAORRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

4-MMA-NBOMe: A Technical Overview of a Novel Psychoactive Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-(2-methoxybenzyl)-amphetamine (4-MMA-NBOMe) is a synthetic compound structurally classified as a phenethylamine and amphetamine derivative.[1][2] As a member of the NBOMe class of psychoactive substances, it is characterized by an N-(2-methoxybenzyl) substitution on the amine group of the amphetamine backbone. This technical guide provides a comprehensive summary of the currently available scientific information on this compound, with a focus on its chemical identity and analytical characterization. It is important to note that the physiological and toxicological properties of this compound are largely unknown, and it is primarily available as an analytical reference standard for research and forensic applications.[1][2]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for the accurate identification and handling of the compound in a laboratory setting.

| Identifier | Value | Reference |

| CAS Number | 2703178-01-0 | [1][2][3] |

| Molecular Formula | C19H25NO (Free Base) | [4] |

| C19H25NO • HCl (Hydrochloride) | [1][2] | |

| Molecular Weight | 283.4 g/mol (Free Base) | [4] |

| 319.9 g/mol (Hydrochloride) | [1][2] | |

| Formal Name | N-[(2-methoxyphenyl)methyl]-N,α,4-trimethyl-benzeneethanamine, monohydrochloride | [1] |

| Synonyms | N-(ortho-methoxybenzyl)-4-Methylmethamphetamine | [1][2] |

| Purity | ≥98% | [1] |

| Formulation | Crystalline solid | [1] |

Solubility Data

The solubility of this compound hydrochloride in various solvents has been reported, providing essential information for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [1][2] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1][2] |

| Ethanol | 20 mg/mL | [1][2] |

| Methanol | 1 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Experimental Protocols

Detailed experimental protocols for the biological activity of this compound are not available in published scientific literature. The primary research conducted on this compound has focused on its analytical characterization. The methodologies employed in the seminal study by Westphal et al. (2016) for the identification and structural elucidation of this compound are summarized below.

Analytical Characterization

The analytical characterization of this compound was first described in a 2016 publication in Drug Testing and Analysis. The study utilized a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to definitively identify the compound.

Note: The full, detailed experimental parameters are contained within the cited publication. Researchers should refer to the original article for specific instrument settings and analytical conditions.

Biological Activity and Signaling Pathways

There is currently no published research detailing the pharmacological, physiological, or toxicological properties of this compound. As such, information regarding its mechanism of action, potential signaling pathways, and biological effects in living organisms is not available. Compounds of the NBOMe class are generally known to be potent agonists of the serotonin 5-HT2A receptor. However, the specific receptor binding affinity and functional activity of this compound have not been reported.

Structural Classification

To visualize the chemical relationships of this compound, the following diagram illustrates its classification as a substituted amphetamine.

Conclusion

This compound is a novel psychoactive substance for which there is a significant lack of pharmacological and toxicological data. The available information is limited to its chemical identity and analytical characterization. This technical guide serves to summarize the existing knowledge for the scientific community. Further research is imperative to understand the biological effects and potential risks associated with this compound. Professionals in drug development and related fields should exercise caution and rely on the established analytical data for its identification.

References

Synthesis and discovery of N-benzylphenethylamines

An In-depth Technical Guide on the Synthesis and Discovery of N-benzylphenethylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylphenethylamines, commonly referred to as NBOMes, represent a class of potent synthetic hallucinogens derived from the 2C series of phenethylamines.[1][2] The addition of an N-benzyl group to the phenethylamine scaffold dramatically increases the affinity and functional activity at the serotonin 5-HT2A receptor, which is the primary target mediating their profound psychoactive effects.[3][4] This discovery has not only led to the emergence of these compounds as new psychoactive substances (NPS) but has also provided valuable molecular tools for studying the serotonergic system.[1] For instance, derivatives like [11C]Cimbi-36 are utilized in positron emission tomography (PET) imaging to study 5-HT2A and 5-HT2C receptors in the brain.[1] This guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships (SAR) of N-benzylphenethylamines, intended for professionals in drug discovery and development.

Synthetic Methodologies

The primary and most versatile method for the synthesis of N-benzylphenethylamines is reductive amination .[4][5] This two-step, one-pot reaction involves the condensation of a phenethylamine with a substituted benzaldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. An alternative, though less commonly cited method for related structures, is the Pictet-Spengler reaction , which is a powerful tool for the synthesis of tetrahydroisoquinolines and could be adapted for certain N-benzylphenethylamine analogues.[6][7][8]

Experimental Protocol: Reductive Amination

The following is a general procedure for the synthesis of N-benzylphenethylamines via indirect reductive amination, as described in the literature.[4][5]

Materials:

-

Appropriate phenethylamine hydrochloride salt (1.0 mmol)

-

Substituted benzaldehyde (1.1 mmol)

-

Ethanol (10 mL)

-

Triethylamine (Et3N) (1.0 mmol)

-

Sodium borohydride (NaBH4) (2.0 mmol)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

Procedure:

-

To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).

-

Stir the reaction mixture at room temperature until the formation of the imine is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), which typically takes between 30 minutes to 3 hours.[4]

-

Once imine formation is complete, add sodium borohydride (2.0 mmol) to the reaction mixture and continue stirring for an additional 30 minutes.[4]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the resulting residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.

-

The final product can be further purified by precipitating it as its hydrochloride salt.[4]

This method has been successfully employed to synthesize a wide array of N-benzylphenethylamine derivatives with yields ranging from 46-94%.[4]

Pharmacology and Structure-Activity Relationships (SAR)

The pharmacological activity of N-benzylphenethylamines is primarily mediated by their potent agonism at the 5-HT2A receptor.[1][3] The N-benzyl substitution is a key structural feature that significantly enhances the binding affinity and functional potency compared to their parent phenethylamine compounds.[4]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzylphenethylamine derivatives at the human 5-HT2A and 5-HT2C receptors. This data is crucial for understanding the SAR of this compound class.

Table 1: Binding Affinities (Ki, nM) of N-benzylphenethylamines at 5-HT2A and 5-HT2C Receptors [4]

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A/5-HT2C Selectivity |

| 1a | H | 2-Methoxy | 11.2 | 11.2 | 1 |

| 1b | H | 2-Hydroxy | 1.4 | 4.5 | 3.2 |

| 6b | Br | 2-Hydroxy | 0.4 | 40.0 | 100 |

| 8b | Et | 2-Hydroxy | 0.29 | 11.0 | 38 |

| 1d | H | 2,3-Methylenedioxy | 2.5 | 45.0 | 18 |

| 5d | I | 2,3-Methylenedioxy | 0.8 | 14.0 | 18 |

Table 2: Functional Potencies (EC50, nM) and Intrinsic Activity (% of 5-HT) of N-benzylphenethylamines at 5-HT2A and 5-HT2C Receptors [4]

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A EC50 (nM) | 5-HT2A IA (%) | 5-HT2C EC50 (nM) | 5-HT2C IA (%) |

| 1a | H | 2-Methoxy | 11.0 | 85 | 18.0 | 90 |

| 1b | H | 2-Hydroxy | 0.074 | 85 | 30.0 | 80 |

| 6b | Br | 2-Hydroxy | 0.14 | 90 | 13.0 | 85 |

| 8b | Et | 2-Hydroxy | 0.11 | 90 | 1.8 | 90 |

| 1d | H | 2,3-Methylenedioxy | 1.3 | 80 | 13.0 | 85 |

| 5d | I | 2,3-Methylenedioxy | 0.2 | 85 | 45.0 | 80 |

From this data, several key SAR insights can be drawn:

-

N-Benzyl Substitution: The presence of an ortho-substituent on the N-benzyl ring, particularly a hydroxyl or methoxy group, is crucial for high affinity and potency at the 5-HT2A receptor.[1][4] The N-(2-hydroxybenzyl) derivatives generally exhibit the highest functional activity.[4]

-

4-Position of the Phenethylamine Ring: Nonpolar substituents such as halogens (e.g., Br, I) and small alkyl groups (e.g., Et) at the 4-position of the phenethylamine ring tend to increase affinity.[4]

-

Selectivity: While most compounds show some selectivity for the 5-HT2A receptor over the 5-HT2C receptor, certain substitutions can dramatically enhance this selectivity. For instance, compound 6b displays a 100-fold selectivity in binding affinity.[4][9]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

N-benzylphenethylamines act as agonists at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a Gq/G11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are believed to underlie the hallucinogenic properties of these compounds.

Caption: 5-HT2A Receptor Signaling Pathway

Drug Discovery and Evaluation Workflow

The discovery and preclinical evaluation of novel N-benzylphenethylamine analogs typically follows a structured workflow, from initial design and synthesis to in vitro and in vivo characterization.

Caption: Drug Discovery Workflow

Conclusion

N-benzylphenethylamines represent a fascinating class of compounds with profound effects on the central nervous system. The straightforward and efficient synthesis via reductive amination allows for the generation of diverse chemical libraries for SAR exploration. The quantitative data presented herein highlights the key structural motifs that govern their high affinity and potency at the 5-HT2A receptor. The provided diagrams of the signaling pathway and drug discovery workflow offer a clear conceptual framework for researchers in this field. Continued investigation into the synthesis and pharmacology of N-benzylphenethylamines will undoubtedly lead to a deeper understanding of the serotonergic system and may pave the way for novel therapeutic agents.

References

- 1. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25-NB - Wikipedia [en.wikipedia.org]

- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. pubs.acs.org [pubs.acs.org]

Hypothesized Mechanism of Action for 4-Methyl-N-(2-methoxybenzyl)methamphetamine (4-MMA-NBOMe): A Technical Guide

Disclaimer: 4-Methyl-N-(2-methoxybenzyl)methamphetamine (4-MMA-NBOMe) is a research chemical with uncharacterized pharmacological and toxicological properties.[1] This document presents a hypothesized mechanism of action based on its structural similarity to the N-benzylphenethylamine (NBOMe) class of compounds. All data presented are for structurally related analogs, as specific quantitative data for this compound is not available in current scientific literature.

Executive Summary

This compound is a synthetic compound structurally categorized as a hybrid of amphetamine and phenethylamine.[1][2] Based on the well-documented pharmacology of the NBOMe series, it is hypothesized that this compound acts as a potent and selective agonist at the serotonin 5-HT2A receptor. This interaction is the primary mechanism mediating the profound perceptual and cognitive effects of classic hallucinogens.[3][4]

The addition of an N-(2-methoxybenzyl) group to phenethylamine structures is known to dramatically increase affinity and potency at the 5-HT2A receptor compared to their parent compounds.[3][5][6] Therefore, this compound is predicted to exhibit high-affinity binding and functional agonism at this receptor, likely initiating a Gq/11 protein-coupled signaling cascade. This guide summarizes the foundational data from related compounds, details the experimental protocols used for their characterization, and visualizes the hypothesized signaling pathways and research workflows.

Hypothesized Pharmacological Profile

The defining structural feature of the NBOMe class is the N-(2-methoxybenzyl) substitution on a phenethylamine backbone. This moiety confers high affinity for the 5-HT2A receptor.[3][6] While the parent compounds (the "2C-x" series) are also 5-HT2A agonists, the NBOMe substitution increases potency by orders of magnitude.[6]

It is hypothesized that this compound will exhibit a similar pharmacological profile, characterized by:

-

Primary Target: High-affinity binding and potent agonism at the serotonin 5-HT2A receptor.

-

Secondary Targets: Potential interactions with other serotonin receptors (5-HT2B, 5-HT2C), adrenergic receptors (α1), and the trace amine-associated receptor 1 (TAAR1).[6][7] Interactions with dopaminergic and histaminergic receptors are also possible, though likely with lower affinity.[6]

-

Functional Effect: Activation of the 5-HT2A receptor is expected to initiate the Gq/11 signaling cascade, leading to the production of intracellular second messengers.[8][9][10]

Quantitative Data from Structurally Related Analogs

No quantitative pharmacological data for this compound has been published. The following tables present data from closely related NBOMe and 2C compounds to provide a basis for the hypothesis.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative NBOMe and 2C Compounds

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α1-adrenergic | D1 | D2 | D3 | H1 | TAAR1 |

|---|---|---|---|---|---|---|---|---|---|

| 25B-NBOMe | 0.28 | 2.1 | 1140 | 330 | >10000 | >10000 | 1700 | 250 | 0.06 |

| 25C-NBOMe | 0.06 | 1.1 | 1000 | 460 | >10000 | 8300 | 1100 | 180 | 0.08 |

| 25I-NBOMe | 0.04 | 0.6 | 1400 | 880 | 3600 | 3000 | 830 | 310 | 0.17 |

| 2C-B | 16 | 4.6 | >10000 | 2100 | >10000 | >10000 | >10000 | 2500 | 0.18 |

| 2C-C | 21 | 11 | >10000 | 1800 | >10000 | >10000 | >10000 | 2800 | 0.23 |

| 2C-I | 13 | 12 | >10000 | 1100 | >10000 | >10000 | >10000 | 2100 | 0.25 |

Data synthesized from Rickli et al. (2015). Lower Ki values indicate higher binding affinity. Note the significant increase in 5-HT2A affinity for NBOMe compounds over their 2C counterparts.

Table 2: Functional Activity (EC50, nM) at Serotonin Receptors

| Compound | 5-HT2A Activation | 5-HT2B Activation |

|---|---|---|

| 25B-NBOMe | 0.10 | 0.28 |

| 25C-NBOMe | 0.05 | 0.15 |

| 25I-NBOMe | 0.04 | 0.20 |

| 2C-B | 1.5 | 1.9 |

| 2C-C | 1.9 | 2.5 |

| 2C-I | 1.0 | 1.1 |

Data synthesized from Rickli et al. (2015). EC50 represents the concentration for 50% maximal response. Lower values indicate higher potency.

Key Experimental Protocols

The data presented for analogous compounds are typically generated using the following standard methodologies.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of a test compound (e.g., an NBOMe derivative) by measuring its ability to displace a known radiolabeled ligand from a target receptor.

-

Methodology:

-

Preparation of Membranes: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transfected to express the human receptor of interest (e.g., 5-HT2A). The cells are cultured, harvested, and homogenized to create membrane preparations containing the target receptors.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membrane preparations.

-

Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

-

Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound. The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

In Vitro Functional Assays (Calcium Flux)

This method is used to determine the functional potency (EC50) and efficacy of a compound as an agonist at Gq-coupled receptors like 5-HT2A.

-

Objective: To measure the ability of a test compound to activate the 5-HT2A receptor and trigger the release of intracellular calcium, a key downstream event in the Gq signaling pathway.

-

Methodology:

-

Cell Preparation: HEK-293 cells stably expressing the human 5-HT2A receptor are seeded into 96- or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Addition: Increasing concentrations of the test compound are added to the wells using an automated liquid handler.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a specialized plate reader (e.g., a FLIPR or FlexStation). An agonist will cause a rapid increase in intracellular calcium, leading to a sharp peak in fluorescence.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data are plotted as a concentration-response curve, from which the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy relative to a reference agonist like serotonin) are calculated.

-

Visualizations: Pathways and Workflows

Hypothesized 5-HT2A Receptor Signaling Pathway

The primary mechanism of action for NBOMe compounds involves the activation of the G protein-coupled 5-HT2A receptor. This initiates a well-characterized intracellular signaling cascade.[4][8][9][10]

Caption: Hypothesized Gq/11 signaling cascade initiated by this compound at the 5-HT2A receptor.

Standard Experimental Workflow for NPS Characterization

The investigation of a novel psychoactive substance (NPS) like this compound follows a logical progression from in vitro characterization to understanding its functional effects.

Caption: A typical experimental workflow for characterizing a novel psychoactive substance.

Conclusion

While direct experimental data on this compound is currently lacking, a robust hypothesis for its mechanism of action can be constructed based on the extensive research into the NBOMe chemical class. The evidence strongly suggests that this compound is a potent 5-HT2A receptor agonist, initiating Gq-protein signaling. This profile predicts powerful hallucinogenic effects similar to those of LSD and other NBOMe compounds, but also potential for stimulant properties and significant toxicity, which are also characteristic of this class.[11] Further in vitro and in vivo research is required to definitively characterize the pharmacological, metabolic, and toxicological profile of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. 5-HT2A_receptor [bionity.com]

- 11. europeanreview.org [europeanreview.org]

In-Silico Modeling of 4-Methyl-N-methoxybenzyl-alpha-methylphenethylamine (4-Mma-nbome) Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of 4-Methyl-N-methoxybenzyl-alpha-methylphenethylamine (4-Mma-nbome) receptor binding. This compound is a synthetic compound structurally related to phenethylamines and amphetamines, suggesting potential psychoactive properties mediated by interactions with monoamine receptors.[1][2][3] Due to a lack of extensive empirical data on its pharmacological profile, in-silico methods offer a powerful preliminary approach to predict its receptor binding affinities and understand its mechanism of action. This document outlines detailed methodologies for computational modeling and experimental validation, presents data in a structured format for clarity, and utilizes visualizations to illustrate key workflows and pathways.

Introduction to this compound

This compound, also known as N-(ortho-methoxybenzyl)-4-Methylmethamphetamine, is a designer drug that belongs to the NBOMe class of compounds.[2][3] These substances are known for their potent agonistic activity at serotonin 5-HT2A receptors, which is a key mechanism for the hallucinogenic effects of many psychedelics.[4][5] The structure of this compound combines features of both amphetamines and phenethylamines, indicating a complex pharmacological profile that may extend to other serotonin, dopamine, and adrenergic receptors. In-silico modeling, or computer-aided drug design (CADD), provides a rational and efficient approach to investigate these potential interactions before undertaking extensive and costly laboratory experiments.[6][7][8][9]

In-Silico Modeling Workflow

The in-silico analysis of this compound receptor binding involves a multi-step computational workflow. This process begins with the preparation of the ligand and receptor structures, proceeds through molecular docking simulations to predict binding modes, and concludes with post-docking analysis to estimate binding affinities.

Caption: A flowchart illustrating the major steps in the in-silico modeling of ligand-receptor interactions.

Experimental Protocols

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10]

Objective: To predict the binding mode and estimate the binding affinity of this compound at various monoamine receptors, with a primary focus on the 5-HT2A receptor.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 132989148).[11]

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different conformers of the ligand to account for its flexibility.

-

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor. For the 5-HT2A receptor, a homology model based on a related GPCR crystal structure (e.g., bovine rhodopsin) can be used in the absence of an experimental structure.[6]

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to ionizable residues.

-

Define the binding site based on the location of known co-crystallized ligands or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Utilize a molecular docking program (e.g., AutoDock, GOLD, or Glide).

-

Perform docking of the prepared this compound conformers into the defined binding site of the receptor.

-

The search algorithm will explore various possible binding poses of the ligand within the receptor's active site.[6]

-

-

Scoring and Analysis:

-

The docking program's scoring function will estimate the binding affinity for each pose, typically expressed as a docking score or binding energy.[8]

-

The poses are ranked based on their scores, with the top-ranked pose representing the most likely binding mode.

-

Visualize the ligand-receptor interactions of the best-ranked pose to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Radioligand Binding Assay Protocol

Radioligand binding assays are experimental techniques used to quantify the interaction of a radiolabeled ligand with a receptor. This method can be used to determine the binding affinity (Ki) of an unlabeled ligand (like this compound) by its ability to compete with a known radioligand.[12]

Objective: To experimentally determine the binding affinity of this compound for the human 5-HT2A receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer to prepare cell membranes containing the receptors.[13]

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[13]

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI).[14][15]

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.[14]

-

-

Filtration and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[13]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[13][14]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Caption: A schematic of the experimental workflow for a radioligand competition binding assay.

Data Presentation

While specific binding data for this compound is not yet available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. The values for related NBOMe compounds are included for context.

Table 1: Predicted Binding Affinities (Docking Scores) of this compound at Various Receptors

| Receptor Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

| 5-HT2A | TBD | TBD |

| 5-HT2C | TBD | TBD |

| 5-HT1A | TBD | TBD |

| Dopamine D2 | TBD | TBD |

| Adrenergic α1A | TBD | TBD |

TBD: To Be Determined through in-silico docking studies.

Table 2: Experimental Binding Affinities (Ki) of this compound and Related Compounds at the 5-HT2A Receptor

| Compound | Ki (nM) | Reference |

| This compound | TBD | - |

| 25I-NBOMe | 0.044 | Braden et al., 2006 |

| 25C-NBOMe | 2.89 | Hansen et al., 2014[4] |

| 25B-NBOMe | 0.19 | Braden et al., 2006 |

| Serotonin (5-HT) | ~10 | Eurofins SafetyPanel[16] |

| Ketanserin | 0.75 | Eurofins SafetyPanel[16] |

TBD: To Be Determined through experimental radioligand binding assays.

Signaling Pathways

The primary target of many NBOMe compounds is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.

Caption: A simplified diagram of the canonical Gq-coupled 5-HT2A receptor signaling cascade.

Upon binding of an agonist like this compound, the 5-HT2A receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers then modulate the activity of various downstream proteins, leading to the ultimate cellular and physiological effects.

Conclusion

The in-silico modeling of this compound receptor binding is a crucial first step in characterizing its pharmacological profile. The methodologies outlined in this guide provide a robust framework for predicting and validating its interactions with key CNS receptors. By combining computational predictions with experimental data, researchers can gain a comprehensive understanding of this compound's mechanism of action, which is essential for assessing its potential therapeutic applications or public health risks. Future studies should focus on performing the described in-silico and in-vitro experiments to populate the data tables and further elucidate the structure-activity relationships of this novel compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. europeanreview.org [europeanreview.org]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico drug design/Molecular docking | PDF [slideshare.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C19H25NO | CID 132989148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips [scite.ai]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Preliminary In-Vitro Screening of 25I-NBOMe: A Technical Overview

Disclaimer: Initial searches for "4-Mma-nbome" did not yield any relevant in-vitro screening data. This technical guide therefore focuses on a related and well-documented compound, 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe), to provide a representative overview of the in-vitro screening process for potent psychoactive compounds. The data and methodologies presented are based on published literature for 25I-NBOMe.

This document provides a technical guide on the preliminary in-vitro screening of 25I-NBOMe, a potent synthetic hallucinogen.[1] It is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of novel psychoactive substances.

Quantitative Data Summary

The in-vitro pharmacological profile of 25I-NBOMe is characterized by its high affinity and potency at serotonin 5-HT2A receptors. The following tables summarize the key quantitative data from various in-vitro studies.

Table 1: Receptor Binding Affinities (Ki) of 25I-NBOMe

| Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-HT2A | 0.044 - 0.6 | [2][3] |

| 5-HT2B | 1.91 - 130 | [3] |

| 5-HT2C | 1.03 - 4.6 | [2][3] |

| 5-HT1A | 1800 | [2] |

| Adrenergic α1A | 370 | [2] |

| Adrenergic α2A | 320 | [2] |

| Dopamine D1 | 6700 | [2] |

| Dopamine D2 | 900 | [2] |

| Dopamine D3 | 2100 | [2] |

Table 2: Functional Assay Potencies (EC50) of 25I-NBOMe

| Receptor | Functional Potency (EC50, nM) | Reference |

| 5-HT2A | 0.76 - 240 | [3] |

| 5-HT2B | 111 - 130 | [3] |

| 5-HT2C | 2.38 - 88.9 | [3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the in-vitro screening of 25I-NBOMe are not extensively available in the public domain. However, based on the nature of the presented data, the following methodologies are commonly employed in such studies:

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. The general workflow involves:

-

Preparation of cell membranes expressing the receptor of interest.

-

Incubation of the membranes with a radiolabeled ligand that is known to bind to the receptor.

-

Addition of varying concentrations of the test compound (25I-NBOMe) to compete with the radioligand for binding.

-

Separation of bound and free radioligand.

-

Quantification of radioactivity to determine the extent of displacement of the radioligand by the test compound.

-

Calculation of the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

-

Functional Assays (e.g., Calcium Flux Assays): These assays measure the functional response of a cell upon receptor activation and are used to determine the potency (EC50) and efficacy of a compound. For Gq-coupled receptors like 5-HT2A, a common workflow is:

-

Culturing of cells engineered to express the receptor of interest and a calcium-sensitive fluorescent dye.

-

Application of varying concentrations of the test compound (25I-NBOMe).

-

Measurement of the change in fluorescence, which corresponds to the increase in intracellular calcium levels upon receptor activation.

-

Plotting of the concentration-response curve to determine the EC50 value.

-

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action of 25I-NBOMe is the agonism of the serotonin 5-HT2A receptor.[1][4] Activation of this receptor is known to initiate a cascade of intracellular events, leading to the compound's hallucinogenic effects.

Caption: Primary signaling pathway of 25I-NBOMe via 5-HT2A receptor activation.

References

- 1. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 4. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic and Pharmacological Profile of 4-MMA-NBOMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the novel psychoactive substance 4-methyl-α-methyl-N-(2-methoxybenzyl)phenethylamine (4-MMA-NBOMe). The information presented herein is intended for research, scientific, and drug development applications.

Core Chemical Data

| Parameter | Value | Reference |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine | [1] |

| Molecular Formula | C₁₉H₂₅NO | [1][2] |

| Molecular Weight | 283.41 g/mol | [1][2] |

| CAS Number | 2055107-74-7 | [1] |

Spectroscopic Data

A comprehensive analytical characterization of this compound has been performed, yielding detailed spectroscopic data essential for its unambiguous identification.[3] While the full dataset is contained within specialized forensic science literature, this guide summarizes the key findings and typical experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹³C NMR Spectrum: Data for the ¹³C NMR spectrum of this compound is available in spectral databases.[1][4]

Note: Specific chemical shift values (δ) in ppm are not publicly available in the reviewed literature. Access to the full publication by Westphal et al. or spectral databases is required for this information.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the this compound molecule.

Vapor Phase IR Spectrum: The vapor phase infrared spectrum of this compound has been recorded and is available in spectral databases.[1]

Note: A detailed list of absorption peaks (cm⁻¹) is not publicly available in the reviewed literature. Access to the full publication by Westphal et al. or spectral databases is required for this information.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification in complex matrices.

GC-MS (Gas Chromatography-Mass Spectrometry): The GC-MS data for this compound has been generated and is available in spectral databases.[1]

Note: A detailed mass spectrum, including the relative abundances of fragment ions (m/z), is not publicly available in the reviewed literature. Access to the full publication by Westphal et al. or spectral databases is required for this information.

Experimental Protocols

The following are generalized experimental protocols typical for the analysis of novel psychoactive substances like this compound. The specific parameters used for the characterization of this compound are detailed in the primary literature.[3]

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H and ¹³C NMR spectra are acquired to elucidate the chemical structure.

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) is a common technique. A small amount of the powdered sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte in a suitable organic solvent (e.g., methanol or ethyl acetate) is injected into the GC-MS system. The compound is separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer to produce a characteristic mass spectrum.

Signaling Pathways and Mechanism of Action

NBOMe compounds are known to be potent agonists of the serotonin 5-HT₂A receptor.[5] This interaction is believed to be the primary mechanism underlying their hallucinogenic effects. The binding of this compound to the 5-HT₂A receptor initiates a G-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

While specific binding affinity and functional assay data for this compound are not widely available, the general mechanism for the NBOMe class is depicted below.

Caption: 5-HT2A Receptor Signaling Pathway for NBOMe Compounds.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. This compound | C19H25NO | CID 132989148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Thermostability and degradation of 4-Mma-nbome

An In-depth Technical Guide on the Thermostability and Degradation of 4-MMA-NBOMe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound (N-(ortho-methoxybenzyl)-4-methylmethamphetamine) is a potent synthetic hallucinogen and its physiological and toxicological properties are not fully understood. This document is intended for research and forensic applications only and not for human or veterinary use.

Introduction

This compound is a designer drug structurally categorized as a hybrid of amphetamine and phenethylamine.[1] As a derivative of the NBOMe class of compounds, it is a potent agonist of the serotonin 5-HT2A receptor, which is believed to mediate its hallucinogenic effects. Understanding the stability of this compound is critical for forensic analysis, toxicological studies, and for ensuring the integrity of analytical reference standards. This technical guide provides a comprehensive overview of the known and inferred thermostability and degradation pathways of this compound, based on its chemical structure, metabolic fate, and the established principles of drug degradation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-[(2-methoxyphenyl)methyl]-N,α,4-trimethyl-benzeneethanamine | [2] |

| Molecular Formula | C₁₉H₂₅NO | [3] |

| Molecular Weight | 283.4 g/mol | [3] |

| Appearance | Crystalline solid | [2] |

| pKa (predicted) | 8.5 - 9.5 (amine group) | Inferred based on similar phenethylamines |

| LogP (predicted) | 4.5 | [3] |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO | [2] |

Note: Predicted values are based on computational models and may differ from experimental values.

Potential Degradation Pathways

1. Hydrolysis:

-

Acidic and Basic Conditions: The ether linkage of the methoxybenzyl group may be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures. The N-benzyl bond could also undergo cleavage. Phenethylamine structures are generally stable to hydrolysis at neutral pH, but degradation can be forced at extreme pH and temperature.

2. Oxidation:

-

The tertiary amine is a likely site for oxidation, potentially forming an N-oxide.

-

The benzylic positions (the CH₂ group of the N-benzyl moiety and the CH₂ group attached to the tolyl ring) are susceptible to oxidation.

-

Metabolic studies have shown that the tolyl group can be oxidized to a carboxylic acid.[4] This suggests that oxidative stress conditions could lead to the formation of carboxy-4-MMA-NBOMe.

3. Thermolysis (Thermal Degradation):

-

At elevated temperatures, as encountered in GC injectors, N-dealkylation and N-debenzylation are common degradation pathways for N-benzylphenethylamines. This would result in the formation of 4-methylmethamphetamine and 2-methoxybenzylamine.

-

Cleavage of the ether bond in the methoxybenzyl group is also possible at high temperatures.

4. Photodegradation:

-

The aromatic rings in the this compound molecule can absorb UV light, potentially leading to photodegradation. The N-benzyl bond may be particularly susceptible to photolytic cleavage.

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet generalized, experimental protocols for conducting forced degradation studies on this compound, based on ICH Q1A (R2) guidelines.[1][5][6][7]

General Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the appropriate stress medium to achieve a final concentration of 100 µg/mL for the study.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation (Thermolysis)

-

Solid State:

-

Place a known amount of solid this compound hydrochloride in a glass vial.

-

Heat the vial in an oven at 80°C for 48 hours.

-

At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

-

-

Solution State:

-

Prepare a solution of this compound hydrochloride in methanol (100 µg/mL).

-

Heat the solution in a sealed vial at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Photodegradation

-

Prepare a solution of this compound hydrochloride in methanol (100 µg/mL).

-

Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At specified time points, withdraw an aliquot from both the exposed and control samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A combination of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Table 2: Proposed HPLC-DAD Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 274 nm and 217 nm |

| Injection Volume | 10 µL |

Table 3: Proposed LC-MS/MS Method Parameters for Degradant Identification

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, Full scan and product ion scan for identification |

| Precursor Ion (m/z) | 284.2 (for this compound free base) |

| Collision Energy | Optimized for specific transitions |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

Note: The specific MRM transitions would need to be determined for this compound and its potential degradation products.

Visualization of Pathways and Workflows

5-HT2A Receptor Signaling Pathway

This compound is a potent agonist of the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is believed to be responsible for its hallucinogenic effects. The primary pathway involves the Gq alpha subunit.[1][5]

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

Caption: Forced Degradation Experimental Workflow.

Summary of Potential Degradation Products

While experimental data is lacking, a list of potential degradation products can be inferred from the known metabolic pathways and chemical principles. This information is crucial for developing a targeted analytical method for stability studies.

Table 4: Potential Degradation Products of this compound

| Potential Degradant | Proposed Formation Pathway |

| 4-Methylmethamphetamine | Thermolysis, Photolysis (N-debenzylation) |

| 2-Methoxybenzylamine | Thermolysis, Photolysis (N-dealkylation) |

| This compound N-oxide | Oxidation |

| Carboxy-4-MMA-NBOMe | Oxidation |

| Desmethyl-4-MMA-NBOMe | Hydrolysis, Thermolysis (O-demethylation) |

| 4-Hydroxymethyl-MMA-NBOMe | Oxidation |

Conclusion

This technical guide provides a framework for understanding and investigating the thermostability and degradation of this compound. In the absence of direct experimental data, the proposed degradation pathways and experimental protocols are based on the known chemistry of related phenethylamine and amphetamine derivatives, as well as established international guidelines for drug stability testing. The provided workflows and diagrams offer a visual guide for researchers to design and execute robust stability studies. Further experimental work is necessary to definitively identify and quantify the degradation products of this compound under various stress conditions, which will be invaluable for the forensic and toxicological communities.

References

- 1. researchgate.net [researchgate.net]

- 2. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. msudenver.edu [msudenver.edu]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: GC-MS Method for the Identification of 4-MMA-NBOMe Metabolites

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive protocol for the identification of potential metabolites of 4-methoxy-N-methylamphetamine-NBOMe (4-MMA-NBOMe) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic designer drug categorized as an amphetamine and phenethylamine hybrid.[1][2] Due to its novelty, detailed metabolic pathways and validated analytical protocols are not extensively documented. This protocol is therefore constructed based on established methodologies for analogous compounds, such as synthetic cathinones and other N-benzylphenethylamines (NBOMes).[3][4] The procedure involves sample preparation, including enzymatic hydrolysis and extraction, followed by chemical derivatization to enhance analyte volatility and chromatographic performance, and subsequent analysis by GC-MS.

Introduction

This compound is a psychoactive substance with structural similarities to both amphetamines and the potent hallucinogenic NBOMe series.[1] Understanding its metabolic fate is crucial for clinical and forensic toxicology to identify biomarkers of exposure. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of drugs of abuse and their metabolites in biological samples.[5][6] However, many amphetamine-like compounds and their metabolites exhibit poor chromatographic behavior due to their polarity. Chemical derivatization is a critical step to improve their thermal stability and volatility for GC-MS analysis.[6][7]

This protocol details a proposed method for the extraction, derivatization, and identification of putative this compound metabolites from biological matrices.

Potential Metabolic Pathways

Based on the metabolism of other NBOMe compounds and amphetamines, the primary metabolic transformations of this compound are expected to involve Phase I reactions.[4][8] These include:

-

O-demethylation of the methoxybenzyl group.

-

N-demethylation of the methylamino group.

-

Hydroxylation of the aromatic rings or alkyl chain.

-

Combinations of the above pathways.

Phase II metabolism, particularly glucuronidation of hydroxylated metabolites, is also anticipated.[4] The following diagram illustrates these potential primary metabolic routes.

Caption: Potential Phase I and Phase II metabolic pathways of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed workflow for sample preparation and analysis. The process involves enzymatic hydrolysis to cleave conjugated metabolites, followed by extraction and derivatization prior to GC-MS injection.

Required Materials and Reagents

-

Biological Matrix: Urine, plasma, or human liver microsome (HLM) incubation mixture.

-

Internal Standard (IS): e.g., Mephedrone-d3 or other suitable deuterated analog.

-

Enzyme: β-glucuronidase from Helix pomatia.

-

Buffers: Phosphate buffer (pH 6.8), Ammonium hydrogen carbonate (0.5 M).

-

Extraction Solvents: Ethyl acetate, Dichloromethane, Isopropanol (HPLC grade).

-

Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).[7][9]

-

Reconstitution Solvent: Ethyl acetate.

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, nitrogen evaporator).

Sample Preparation Workflow

The following diagram outlines the key steps in the sample preparation and analysis workflow.

Caption: Experimental workflow for GC-MS analysis of this compound metabolites.

Step-by-Step Procedure

-

Sample Fortification: To 1 mL of biological sample (e.g., urine), add 20 µL of the internal standard solution.

-

Enzymatic Hydrolysis (for urine): Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase enzyme. Vortex and incubate at 60°C for 1 hour.

-

Alkalinization & Extraction:

-

Add 200 µL of 0.5 M ammonium hydrogen carbonate to the sample.[10]

-

Add 3 mL of an extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes, then centrifuge at 3,000 rpm for 10 minutes.

-

-

Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Reconstitution: Reconstitute the final dried residue in 50 µL of ethyl acetate.[10] Vortex the sample.

-

GC-MS Injection: Transfer the solution to an autosampler vial and inject 1-2 µL into the GC-MS system.

Instrumental Parameters and Data

The following tables summarize the proposed GC-MS instrument parameters and the expected characteristics of potential derivatized metabolites.

GC-MS Parameters

This method is based on typical parameters used for the analysis of synthetic cathinones and amphetamines.[12][13]

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890N or equivalent |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[12] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless, 2 µL injection volume |

| Inlet Temperature | 260°C[12] |

| Oven Program | |

| Initial Temperature | 100°C, hold for 1 min |

| Ramp 1 | 15°C/min to 220°C |

| Ramp 2 | 30°C/min to 310°C, hold for 5 min |

| Mass Spectrometer | Agilent 5975B or equivalent |

| Interface Temperature | 280°C[12] |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |

Expected Metabolite Data (Hypothetical)

Quantitative data for this compound metabolites are not available in the literature. This table presents hypothetical data for potential metabolites after derivatization with PFPA (mass addition of 146 Da per reactive site, e.g., -OH or -NH).

| Putative Metabolite | Metabolic Reaction | Derivatization Site(s) | Expected Molecular Ion of PFP-Derivative (m/z) | Key Fragment Ions (Hypothetical) |

| M1 | O-Demethylation | Phenolic -OH, secondary amine | 561 | Fragments related to loss of PFP, cleavage of side chain |

| M2 | N-Demethylation | Primary amine | 415 | Fragments showing loss of benzyl group, PFP-amine moiety |

| M3 | Aromatic Hydroxylation | Phenolic -OH, secondary amine | 577 | High mass ions indicating hydroxylated aromatic ring |

| M4 | N-demethyl, O-demethyl | Primary amine, Phenolic -OH | 547 | Combination of fragments from M1 and M2 |

Conclusion

The provided GC-MS protocol offers a robust starting point for researchers aiming to identify metabolites of this compound. The method leverages established techniques for similar compound classes, incorporating essential hydrolysis, extraction, and derivatization steps. Due to the lack of existing data, this protocol should be considered a foundational method requiring validation. Researchers should confirm metabolite structures using authentic reference standards when they become available and may consider complementary techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for further structural elucidation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ovid.com [ovid.com]

- 4. europeanreview.org [europeanreview.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Study of the in vitro and in vivo metabolism of 4-HO-MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. unodc.org [unodc.org]

Application Notes and Protocols for 5-HT2A Receptor Binding Assay of 4-MMA-NBOMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(2-methoxybenzyl)methamphetamine (4-MMA-NBOMe) is a synthetic compound belonging to the N-benzylphenethylamine class, which are known for their potent interactions with serotonin receptors. The 5-hydroxytryptamine 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target for psychedelic drugs and is implicated in various physiological and pathological processes, including learning, memory, and psychiatric disorders. Characterizing the binding affinity of novel ligands such as this compound to the 5-HT2A receptor is a critical step in understanding their pharmacological profile and potential therapeutic or toxicological effects.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Data Presentation: 5-HT2A Receptor Binding Affinities

While specific binding affinity data for this compound is not extensively available in the public domain, the following table presents the binding affinities of structurally related and well-characterized NBOMe compounds at the human 5-HT2A receptor to provide a comparative context. N-benzyl substitution on phenethylamines is known to confer high affinity for the 5-HT2A receptor.[1][2][3] However, it is important to note that N-benzyl amphetamine analogues, such as this compound, generally exhibit reduced potency compared to their phenethylamine counterparts.[4]

| Compound | Radioligand | Cell Line | Ki (nM) | Reference Compound | Reference Ki (nM) |

| This compound | [³H]Ketanserin or [¹²⁵I]DOI | CHO-K1 or HEK293 | Data Not Available | Ketanserin | ~1-2 |

| 25B-NBOMe | [³H]Ketanserin | HEK293 | 0.29 | - | - |

| 25C-NBOMe | [¹²⁵I]DOI | CHO-K1 | 0.44 | - | - |

| 25I-NBOMe | [¹²⁵I]DOI | CHO-K1 | 0.13 | - | - |

| Serotonin (5-HT) | [³H]Ketanserin | - | 505 | - | - |

| Ketanserin | [³H]Ketanserin | - | 1.1 | - | - |

Experimental Workflow

Caption: Experimental workflow for the 5-HT2A receptor binding assay.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound (e.g., this compound) at the human 5-HT2A receptor using a competitive binding assay with a suitable radioligand.

1. Materials and Reagents

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol) or [¹²⁵I]DOI (specific activity ~2200 Ci/mmol).

-

Test Compound: this compound hydrochloride.

-

Reference Compound: Ketanserin or Serotonin (5-HT).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Ketanserin or 100 µM Serotonin.

-

96-well Filter Plates: GF/B or GF/C glass fiber filter plates.

-

Scintillation Cocktail: Appropriate for the chosen radioisotope.

-

Plate Scintillation Counter.

2. Cell Membrane Preparation

-

Culture CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor to a high density.

-

Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the centrifugation and resuspension step.

-

Finally, resuspend the membrane pellet in assay buffer to a protein concentration of 100-200 µg/mL, as determined by a Bradford or BCA protein assay.

-

Store the membrane preparation in aliquots at -80°C until use.

3. Radioligand Binding Assay Procedure

-

Assay Setup:

-

On a 96-well plate, add the following components in triplicate for each condition:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

-

Non-specific Binding: 25 µL of non-specific binding control (e.g., 10 µM Ketanserin), 25 µL of radioligand, and 50 µL of cell membrane suspension.

-

Test Compound Competition: 25 µL of varying concentrations of this compound (typically a 10-point serial dilution, e.g., from 1 pM to 10 µM), 25 µL of radioligand, and 50 µL of cell membrane suspension.

-

-

The final concentration of the radioligand should be approximately its Kd value for the 5-HT2A receptor (e.g., 1-2 nM for [³H]Ketanserin).

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate completely.

-

Add 50 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.

Caption: 5-HT2A receptor signaling pathway upon agonist activation.

References

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. 25-NB - Wikipedia [en.wikipedia.org]

Application Notes & Protocols for 4-MmA-NBOMe Neurotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of 4-methoxy-N-(2-methoxybenzyl)-alpha-methylphenethylamine (4-MmA-NBOMe) neurotoxicity. The protocols herein detail the use of human neuroblastoma SH-SY5Y cells as a model system to evaluate key indicators of cytotoxicity, apoptosis, and oxidative stress.

Introduction

Substituted phenethylamines, including the potent NBOMe series of psychedelics, have emerged as compounds of interest in both clinical and illicit contexts. While some analogues are explored for therapeutic potential, many, like the NBOMe compounds, are associated with severe adverse effects, including neurotoxicity.[1][2][3] Understanding the neurotoxic potential of novel analogues such as this compound is critical for public health and drug development. In vitro cell culture models provide a crucial first step in characterizing these toxicological profiles.[4][5][6] The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[7][8][9]

This document outlines protocols for the culture of SH-SY5Y cells and subsequent assays to quantify the neurotoxic effects of this compound. The described assays measure cytotoxicity (MTT and LDH assays), apoptosis (Caspase-3 activity), and oxidative stress (Reactive Oxygen Species production), providing a multi-faceted view of the compound's impact on neuronal cell health.

Experimental Workflow

The overall experimental process for assessing this compound neurotoxicity is depicted below. This workflow ensures a systematic approach from cell culture maintenance to data acquisition and analysis.

Protocol 1: SH-SY5Y Cell Culture

This protocol details the maintenance and preparation of SH-SY5Y cells for neurotoxicity experiments.

1.1. Materials:

-

SH-SY5Y cell line (e.g., ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of MEM and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.[10][11]

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

0.25% Trypsin-EDTA

-

75 cm² tissue culture flasks

-

96-well flat-bottom tissue culture plates

-

Incubator (37°C, 5% CO₂)

1.2. Cell Maintenance:

-

Culture SH-SY5Y cells in 75 cm² flasks with 15 mL of Growth Medium.[10]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80% confluency.[10] To do this, aspirate the medium, wash with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes. Neutralize the trypsin with 7-8 mL of Growth Medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:5 to 1:10 split ratio.[8][11]

1.3. Seeding for Experiments:

-

Trypsinize a sub-confluent flask of SH-SY5Y cells as described above.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh Growth Medium and perform a cell count (e.g., using a hemocytometer).

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of Growth Medium.

-

Incubate for 24 hours to allow for cell attachment before treating with this compound.

Protocol 2: Neurotoxicity Assays

After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 500 µM) for 24 to 48 hours. Include a vehicle control (medium only) and a positive control for cell death (e.g., 1% Triton X-100 for the LDH assay).

2.1. MTT Assay (Cell Viability): This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

-

Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

2.2. LDH Assay (Cytotoxicity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[15][16][17]

-

After treatment, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended, e.g., from Promega, Abcam, or Thermo Fisher).[17][18]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.[16] Cytotoxicity is calculated as a percentage of the maximum LDH release control.

2.3. Caspase-3 Activity Assay (Apoptosis): This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21]

-

After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

-

Transfer the cell lysate to a new plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to each well.[20][22]

-

Incubate at 37°C for 1-2 hours.[22]

-

Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/440 nm (fluorometric).[19][21] Results are expressed as fold change in activity compared to the vehicle control.

2.4. ROS Production Assay (Oxidative Stress): This assay measures the generation of reactive oxygen species (ROS), an indicator of oxidative stress.[23][24][25]

-

After treatment, remove the medium and wash the cells with warm PBS.

-

Load the cells with a ROS-sensitive probe, such as 2',7'-dichlorofluorescin diacetate (H2DCFDA), by incubating with 10 µM H2DCFDA in PBS for 30-45 minutes at 37°C.[26][27]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity at Ex/Em = 495/529 nm using a microplate reader.[26] ROS production is expressed as a fold change relative to the vehicle control.

Data Presentation

The following tables present hypothetical data for the neurotoxic effects of this compound on SH-SY5Y cells after a 24-hour exposure. Data is presented as Mean ± SEM.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |

| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 |

| 1 | 98.1 ± 5.2 | 6.8 ± 1.5 |

| 10 | 85.3 ± 6.1 | 15.4 ± 2.3 |

| 50 | 62.7 ± 4.9 | 38.9 ± 3.1 |

| 100 | 41.5 ± 3.8 | 65.7 ± 4.5 |

| 250 | 15.2 ± 2.1 | 88.1 ± 5.2 |

EC50 for viability reduction is estimated to be ~75 µM.

Table 2: Effect of this compound on Apoptosis and Oxidative Stress

| Concentration (µM) | Caspase-3 Activity (Fold Change) | ROS Production (Fold Change) |